(S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
Overview
Description
(S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of an iodomethyl group attached to the pyrrolidine ring and a tert-butyl ester functional group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods such as the cyclization of appropriate precursors.
Introduction of Iodomethyl Group: The iodomethyl group is introduced via halogenation reactions. This can be done using reagents like iodine and a suitable base to facilitate the substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring and the ester functional group.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as azido or cyano derivatives.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include alcohols or amines.
Ester Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
(S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
- (S)-2-Chloromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
- (S)-2-Fluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
Uniqueness
(S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromine, chlorine, or fluorine analogs. The iodine atom is larger and more polarizable, making it a better leaving group in substitution reactions and providing unique steric and electronic properties .
Properties
IUPAC Name |
tert-butyl (2S)-2-(iodomethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCETXLFSWJGTAZ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462079 | |
Record name | (S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10462079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338945-22-5 | |
Record name | (S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10462079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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